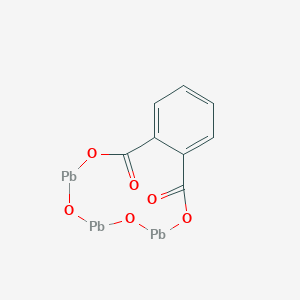

2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo-

描述

2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo-, also known as 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo-, is a useful research compound. Its molecular formula is C8H4O6Pb3 and its molecular weight is 818 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- (CAS Number: 17976-43-1) is a complex lead-based organic compound with significant implications in various biological contexts. This article explores its biological activity by reviewing existing literature and data from diverse sources.

Molecular Formula : C₈H₈O₆Pb₃

Molecular Weight : 821.746 g/mol

Boiling Point : 378.3 °C at 760 mmHg

Flash Point : 196.7 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its applications in materials science and potential implications in toxicology due to its lead content. The following sections summarize key findings regarding its biological interactions.

Lead Toxicity

Lead compounds are known for their toxicity and potential to cause various health issues. The specific toxicity of 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin has been assessed in several studies:

- Neurotoxicity : Research indicates that lead exposure can adversely affect neurological development in children and cognitive functions in adults. In vitro studies have shown that lead compounds can induce apoptosis in neuronal cells .

- Reproductive Toxicity : Animal studies have demonstrated that lead exposure can lead to reproductive system dysfunctions and developmental issues in offspring .

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of lead-based compounds revealed that 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin contributes to soil and water contamination. The bioaccumulation of lead in aquatic organisms was observed to be significant .

Case Study 2: Industrial Applications

In industrial applications where this compound is used as a stabilizer in plastics and coatings, studies have shown that proper handling and disposal are critical to minimize human exposure and environmental risks. The compound's leaching potential into food products has raised concerns about its safety .

In Vitro Studies

In vitro assays have demonstrated that lead-based compounds can disrupt cellular functions. For instance:

- Cell Viability Assays : Studies using human cell lines showed reduced viability upon exposure to varying concentrations of the compound .

- Oxidative Stress Induction : The compound has been linked to increased oxidative stress markers in cultured cells .

In Vivo Studies

Animal models have been utilized to assess the systemic effects of lead exposure:

- Behavioral Analysis : Rodent models exposed to lead compounds exhibited altered behavior indicative of neurotoxicity .

- Histopathological Changes : Examination of tissues from exposed animals revealed significant pathological changes consistent with heavy metal toxicity .

Data Table: Summary of Biological Effects

科学研究应用

Flame Retardant in Plastics

DBLP is widely used as a flame retardant in various plastic products. Its effectiveness in reducing flammability makes it suitable for applications in:

- Vinyl wire insulation : Enhances safety by preventing ignition and slowing fire spread .

- Other polymeric materials : Used in coatings and adhesives to improve fire resistance.

Stabilizer in PVC

In polyvinyl chloride (PVC) formulations, DBLP acts as a stabilizer , preventing degradation during processing and extending the material's lifespan. This application is crucial in producing durable consumer goods such as:

- Building materials : Pipes and siding that require long-term stability.

- Consumer products : Toys and household items that meet safety standards.

Environmental Considerations

Due to its lead content, DBLP is subject to strict regulations regarding its use and disposal. It is classified as harmful if ingested or inhaled . Therefore, its applications are often scrutinized under environmental regulations such as RoHS (Restriction of Hazardous Substances) and ELV (End-of-Life Vehicles) directives.

Case Study 1: Use in Electrical Insulation

A study conducted by Grossman et al. (2003) highlighted the effectiveness of DBLP in enhancing the flame retardancy of electrical insulation materials. The research demonstrated that incorporating DBLP significantly improved the ignition resistance of vinyl insulation compared to alternatives without lead compounds .

Case Study 2: PVC Stabilization

Research published in the Journal of Vinyl Additives Technology showed that DBLP not only stabilizes PVC but also contributes to maintaining mechanical properties over time. The study indicated that products treated with DBLP exhibited less discoloration and maintained flexibility under various environmental conditions .

Safety Data and Handling

Given its toxicological profile, handling DBLP requires adherence to safety protocols:

- Personal protective equipment (PPE) : Gloves and masks should be worn to avoid inhalation or skin contact.

- Storage conditions : Should be kept in a cool, dry place away from incompatible substances.

属性

IUPAC Name |

3,5,7,9-tetraoxa-4λ2,6λ2,8λ2-triplumbabicyclo[9.4.0]pentadeca-1(15),11,13-triene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.2O.3Pb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;;/h1-4H,(H,9,10)(H,11,12);;;;;/q;;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQZGKXBBHMXPR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)O[Pb]O[Pb]O[Pb]OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O6Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027796 | |

| Record name | 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

8.2e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17976-43-1 | |

| Record name | 1,9-Dihydro-1,9-dioxo-2,4,6,8,3,5,7-benzotetraoxatriplumbacycloundecin-3,5,7-triylidene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17976-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibasic lead phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017976431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclo-di-μ-oxo(μ-phthalato)trilead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。